2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine
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Overview
Description
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methoxyphenyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)propan-2-amine: Similar structure but lacks the pyridine ring.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: Contains a similar pyridine ring but with different substituents.
Uniqueness
2-(6-(4-Methoxyphenyl)pyridin-3-yl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridin-3-yl]propan-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-15(2,16)12-6-9-14(17-10-12)11-4-7-13(18-3)8-5-11/h4-10H,16H2,1-3H3 |
InChI Key |
KLOVKSQNNXSITP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=C(C=C1)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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